molecular formula C4H12Si2 B129472 1,1,2,2-Tetramethyldisilane CAS No. 814-98-2

1,1,2,2-Tetramethyldisilane

Cat. No. B129472
CAS RN: 814-98-2
M. Wt: 116.31 g/mol
InChI Key: UTUAUBOPWUPBCH-UHFFFAOYSA-N
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Description

1,1,2,2-Tetramethyldisilane is a compound that has been the subject of various studies due to its interesting molecular structure and reactivity. It serves as a fundamental building block in organosilicon chemistry and has been explored for its potential in synthesizing more complex silicon-containing structures and for its unique behavior in chemical reactions.

Synthesis Analysis

The synthesis of 1,1,2,2-tetramethyldisilane derivatives has been achieved through different methods. For instance, the synthesis of 1,2-(1',1',2',2'-tetramethyldisilane-1',2')carborane was accomplished by reacting 1,2-dilithiocarborane with dichlorotetramethyldisilane . Another synthesis approach involved the reaction of 1,4-dilithiotetraphenylbutadiene with 1,2-dichlorotetramethyldisilane to produce a tetramethyl-3,4,5,6-tetraphenyl-1,2-disila-3,4-cyclohexadiene . These methods highlight the versatility of 1,1,2,2-tetramethyldisilane in forming various organosilicon compounds.

Molecular Structure Analysis

The molecular structure of 1,1,2,2-tetramethyldisilane and its derivatives has been extensively studied. Gas-phase electron diffraction, supported by ab initio calculations, Raman spectroscopy, and X-ray crystallography, has revealed unusual structural motifs due to steric crowding in disilanes . For example, the gas-phase structure of 1,1,2,2-tetra-tert-butyldisilane was found to be almost anticlinal, deviating significantly from the expected tetrahedral angle around the silicon atoms . This indicates a high degree of flexibility around the silicon centers, which is crucial for understanding the reactivity of such compounds.

Chemical Reactions Analysis

1,1,2,2-Tetramethyldisilane undergoes various chemical reactions that have been the subject of research. For example, its reaction with ethanol leads to the cleavage of a Si-C bond rather than a Si-Si bond, which is in contrast to its organic analogues . The compound also reacts with oxygen, leading to the insertion of an oxygen atom into the Si-Si bond . Additionally, it has been used as a radical reagent in reactions such as reduction of alkyl bromides, addition to olefins, and alkylation onto heteroaromatic bases . These studies demonstrate the compound's diverse reactivity, which is influenced by its molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,1,2,2-tetramethyldisilane and its derivatives have been characterized through various techniques. For instance, 1,2-dihydroxy-tetramethyldisilane was synthesized and found to be water-soluble, with a high tendency to condense, forming a two-dimensional network by H-bonding in its crystal form . The thermal decomposition of 1,1,2,2-tetramethyldisilane has been studied using vacuum ultraviolet photoionization mass spectrometry, revealing primary reaction products and proposing a comprehensive pyrolysis mechanism . These properties are essential for understanding the behavior of 1,1,2,2-tetramethyldisilane in various environments and for its potential applications in materials science and synthetic chemistry.

Scientific Research Applications

1. Conformational Behavior in Different Phases

The molecular structure of 1,1,2,2-tetramethyldisilane derivatives has been studied across different phases, revealing unique conformational changes. In a specific study, the 1,2-bis(trifluoromethyl)-1,1,2,2-tetramethyldisilane exhibited only one conformer in solid and gas phases, while three conformers were present in the liquid phase. This behavior was analyzed using spectroscopic and diffraction techniques, and computational methods provided insights into these phase-dependent conformations (Masters et al., 2015).

2. Thermal Decomposition Analysis

The thermal decomposition of 1,1,2,2-tetramethyldisilane has been explored through flash pyrolysis, followed by molecular beam sampling and vacuum ultraviolet photoionization mass spectrometry. The study identified primary reaction products and proposed a comprehensive pyrolysis mechanism, contributing to the understanding of the compound's thermal stability and decomposition pathways (Shao, Tian, & Zhang, 2022).

3. Catalytic Silylation

1,1,2,2-tetramethyldisilane has been used in palladium-catalyzed silylation reactions, leading to the creation of functionalized aryldimethylsilanols. This process involves the insertion of 1,2-diethoxy-1,1,2,2-tetramethyldisilane into aryl bromides, demonstrating the compound's role in facilitating catalytic reactions and producing valuable chemical intermediates (Denmark & Kallemeyn, 2003).

Safety And Hazards

1,1,2,2-Tetramethyldisilane is classified as a flammable liquid (Category 2), H225 . It is advised to avoid breathing its vapors and to ensure adequate ventilation when handling it . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn .

properties

IUPAC Name

dimethylsilylidene(dimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12Si2/c1-5(2)6(3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUAUBOPWUPBCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](=[Si](C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40883591
Record name Disilane, 1,1,2,2-tetramethyl-
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Molecular Weight

116.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2,2-Tetramethyldisilane

CAS RN

814-98-2
Record name Disilane, 1,1,2,2-tetramethyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disilane, 1,1,2,2-tetramethyl-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disilane, 1,1,2,2-tetramethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,2,2-tetramethyldisilane
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